

chlorobutanol hemihydrate impurity profile analysis

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Compound Focus: Chlorobutanol Hemihydrate

CAS No.: 6001-64-5

Cat. No.: S1492008

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Fundamental Properties and Identification

Understanding the basic properties of **chlorobutanol hemihydrate** is the first step in impurity analysis. The table below summarizes its key identifiers.

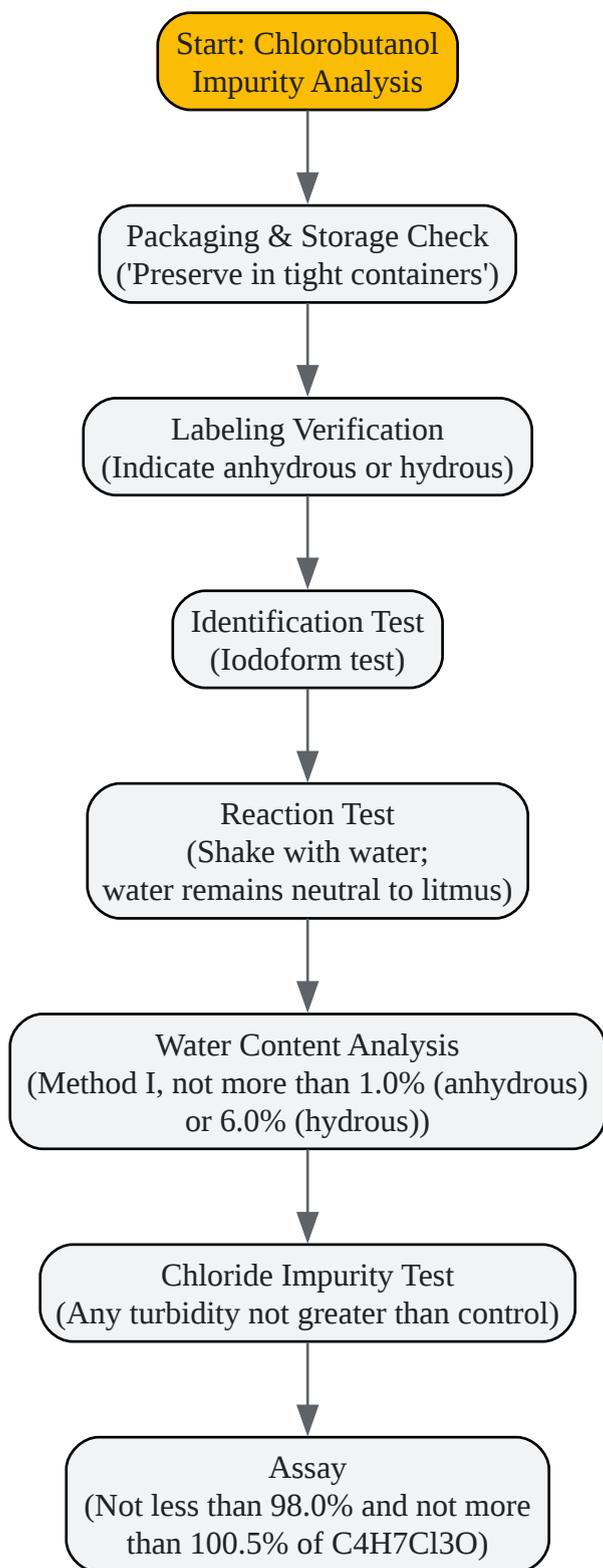
Property	Description
Chemical Name [1]	1, 1, 1-trichloro-2-methylpropan-2-ol hemihydrate
CAS Number (Hemihydrate) [2] [1]	6001-64-5
Molecular Formula (Hemihydrate) [2]	$C_4H_7Cl_3O \cdot \frac{1}{2}(H_2O)$
Molecular Weight (Hemihydrate) [2]	186.47 g/mol
CAS Number (Anhydrous) [3]	57-15-8
Molecular Formula (Anhydrous) [3] [4]	$C_4H_7Cl_3O$

Property	Description
Molecular Weight (Anhydrous) [3]	177.45 g/mol
Description [3]	A colorless to white crystalline compound with a camphoraceous odor and taste.
Primary Uses [2]	Preservative, sedative, hypnotic, and weak local anesthetic in pharmaceutical formulations.

A key **identification test** described in the USP is the iodoform test. To a freshly prepared solution of chlorobutanol, adding sodium hydroxide and then iodine TS produces a yellow precipitate of iodoform, which is recognizable by its odor [5].

Impurity Profile & Pharmacopeial Specifications

According to the USP, Chlorobutanol can be anhydrous or a hemihydrate, and its specifications include tests for purity and impurities [5]. The following workflow outlines the key checks in the pharmacopeial monograph.



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The quantitative limits for impurities as per USP32 are as follows:

Test	Specification
Water (Method I) [5]	Not more than 1.0% (anhydrous form) and not more than 6.0% (hydrated form).
Chloride [5]	Not more than 0.07% (any turbidity not greater than that of a control with 0.50 mL of 0.020 N HCl).
Assay [5]	Not less than 98.0% and not more than 100.5% of C ₄ H ₇ Cl ₃ O on the anhydrous basis.

Analytical Methodologies

For a comprehensive analysis, both pharmacopeial and modern stability-indicating methods can be employed.

- **USP Assay Procedure:** The assay involves refluxing the sample with a potassium hydroxide solution in denatured alcohol, which decomposes chlorobutanol and releases chloride ions. After acidification, the chloride is titrated with 0.1 N silver nitrate using potentiometric endpoint detection. Each mL of 0.1 N silver nitrate is equivalent to 5.915 mg of C₄H₇Cl₃O [5].
- **Stability-Indicating RP-HPLC Method:** A modern method for simultaneously determining chlorobutanol in a mixture with other drugs has been developed. The parameters in the table below can serve as a starting point for method development, though they may require optimization for your specific sample [6].

HPLC Parameter	Specification
Column [6]	Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5µm)
Column Temperature [6]	40°C

| **Mobile Phase** [6] | **A:** 15 mM phosphate buffer (pH 3.0) **B:** Methanol | | **Elution** [6] | Binary Gradient | | **Flow Rate** [6] | 0.6 mL/min | | **Detection** [6] | UV at 210 nm | | **Linear Range for Chlorobutanol** [6] | 2.89 - 24.4 µg/mL (HPLC method) |

Frequently Asked Questions (FAQs)

Q1: What is the difference between chlorobutanol and chlorobutanol hemihydrate? The hemihydrate form contains up to one-half molecule of water of hydration per molecule of chlorobutanol, while the anhydrous form contains none. This is reflected in their different CAS numbers, molecular weights, and specifications for water content [2] [5].

Q2: Where can I obtain reference standards for chlorobutanol and its impurities? Suppliers like PharmAffiliates offer **chlorobutanol hemihydrate** API, along with its pharmacopeial and non-pharmacopeial impurities, as reference standards [2]. AquigenBio also supplies it as a reference standard, which may have traceability to USP or EP standards [1].

Q3: My assay results are inconsistent. What could be the reason? The USP monograph highlights that chlorobutanol must be stored in **tight containers** [5]. Inconsistent results could be due to absorption of moisture (if the sample is not stored properly) or loss of the volatile compound [5]. Ensure the sample is handled and stored correctly, and that the titration is performed with fresh potassium hydroxide solution as specified [5].

Troubleshooting Guide

This guide addresses some potential issues based on the gathered information.

Problem	Possible Cause	Suggested Action
Low Assay Value	Sample decomposition due to improper storage.	Ensure the material is stored in a tight container in a cool, dry place [5].
High Water Content	The anhydrous form has absorbed moisture from the atmosphere.	Check the labeling to confirm you are using the correct form (anhydrous vs. hemihydrate). For the anhydrous form, ensure strict control of storage conditions [5].
Failing Identification Test	Sample is degraded or misidentified.	Verify the camphor-like odor [3]. Perform the iodoform test carefully with fresh reagents. If it fails, the sample may not be suitable for use [5].

Problem	Possible Cause	Suggested Action
High Chloride Impurity	Possible synthesis residue or degradation.	Compare the turbidity against the control as specified. A high result indicates the presence of inorganic chloride impurities beyond the acceptable limit (0.07%) [5].

The information from the USP provides a solid foundation [5], but the specific chemical structures of non-pharmacopeial impurities were not detailed in the search results.

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